molecular formula C12H18BrN B8493117 4-bromo-2,6-diethyl-N,N-dimethylaniline

4-bromo-2,6-diethyl-N,N-dimethylaniline

Cat. No.: B8493117
M. Wt: 256.18 g/mol
InChI Key: CIYVPQXTTRIIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-diethyl-N,N-dimethylaniline (C12H18BrN) is a brominated aromatic amine featuring a dimethylamino group at the para position and ethyl substituents at the 2- and 6-positions of the benzene ring. The ethyl groups introduce steric bulk compared to methyl or chloro substituents, which may influence its chemical behavior, solubility, and utility in organic synthesis or materials science .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-bromo-2,6-diethyl-N,N-dimethylaniline

InChI

InChI=1S/C12H18BrN/c1-5-9-7-11(13)8-10(6-2)12(9)14(3)4/h7-8H,5-6H2,1-4H3

InChI Key

CIYVPQXTTRIIIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N(C)C)CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Bromo-N,N-dimethylaniline Br (4), N(CH3)2 (1) 200.08 586-77-6 Electrophilic substitution reactions; dye/pharmaceutical synthesis
4-Bromo-2,6-dimethylaniline Br (4), CH3 (2,6), NH2 (1) 200.08 24596-19-8 Intermediate for conductive polymers; hydrogen-bonded crystal packing
4-Bromo-2,6-dichloro-N,N-dimethylaniline Br (4), Cl (2,6), N(CH3)2 (1) 283.99 915144-99-9 Precursor for dichloro derivatives in cross-coupling reactions
4-Bromo-2,6-diethyl-N,N-dimethylaniline Br (4), C2H5 (2,6), N(CH3)2 (1) 256.19 Not available Hypothesized use in photosensitive materials (analogous to 2,6-diethyl derivatives)

Key Observations:

  • Electronic Effects: The dimethylamino group is strongly electron-donating, activating the ring toward electrophilic substitution. However, bulky ethyl groups may deactivate the ring by distorting planarity .
  • Crystallinity : 4-Bromo-2,6-dimethylaniline forms hydrogen-bonded networks via N–H···N interactions . The diethyl analog may exhibit weaker intermolecular forces due to reduced hydrogen-bonding capacity and increased steric bulk.

Reactivity in Catalytic Reactions

  • In contrast, 2,6-disubstituted analogs like 4-bromo-2,6-diethyl-N,N-dimethylaniline may exhibit reduced reactivity due to steric blocking of the catalytic site.
  • N-Demethylation : N,N-Dimethylaniline derivatives undergo enzymatic N-demethylation by cytochrome P-450 and chloroperoxidase, with pH optima around 7–8 . The diethyl variant may show slower demethylation kinetics due to increased steric hindrance.

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